N-methyl-N-(t-Boc)-PEG4-acid

Vue d'ensemble

Description

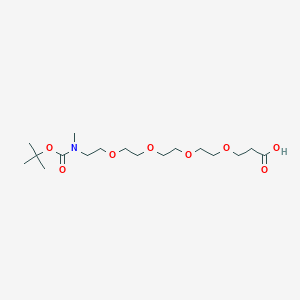

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is a compound that combines the properties of polyethylene glycol with a tert-butoxycarbonyl-protected amine group. This compound is often used in various chemical and biological applications due to its unique structure, which provides both hydrophilic and hydrophobic characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Polyethylene Glycol Conjugation: The protected amine is then conjugated with polyethylene glycol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step is performed in an anhydrous environment to ensure high yield and purity.

Acid Formation:

Industrial Production Methods

Industrial production of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pH, and mixing rates.

Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid can undergo various chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.

Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the polyethylene glycol chain.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane at room temperature.

Substitution: Common reagents include alkyl halides and nucleophiles, with reactions carried out in polar aprotic solvents like dimethylformamide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

Deprotected Amine: Resulting from hydrolysis of the tert-butoxycarbonyl group.

Functionalized Polyethylene Glycol: Products from substitution reactions, which can be tailored for specific applications.

Applications De Recherche Scientifique

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid involves its ability to modify the properties of molecules it is conjugated with. The polyethylene glycol chain provides hydrophilicity, improving solubility and reducing immunogenicity. The tert-butoxycarbonyl group protects the amine during synthesis and can be removed to reveal the reactive amine group for further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 2-acid

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 6-acid

- N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 8-acid

Uniqueness

N-methyl-N-(tert-butoxycarbonyl)-polyethylene glycol 4-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly useful in applications where precise control over solubility and stability is required.

Activité Biologique

N-methyl-N-(t-Boc)-PEG4-acid is a polyethylene glycol (PEG) derivative that has garnered attention for its potential applications in drug delivery and bioconjugation. This compound features a t-Boc (tert-butyloxycarbonyl) protecting group and a terminal carboxylic acid, making it versatile for various biochemical applications. This article explores its biological activity, synthesis, and implications in research and therapeutic contexts.

- Molecular Formula : C17H33NO8

- Molecular Weight : 379.5 g/mol

- CAS Number : 1260431-01-3

- Purity : ≥95%

- Storage Conditions : -20 °C

- Functional Groups :

- Carboxylic Acid (COOH)

- Ester (COOR)

The presence of the PEG linker enhances the solubility of the compound in aqueous environments, which is crucial for biological applications.

This compound acts primarily through the formation of stable amide bonds when reacted with primary amines, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The t-Boc group is acid-labile, allowing for selective deprotection under acidic conditions, which can be strategically employed in controlled drug release systems.

Drug Delivery

The compound is utilized as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to induce targeted protein degradation. This application is particularly relevant in cancer therapy, where the selective degradation of oncogenic proteins can lead to significant therapeutic outcomes .

Case Studies

-

Cell Viability and Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of compounds linked with this compound on various cancer cell lines, including HeLa and A549 cells. The MTT assay was employed to measure cell viability post-treatment, revealing that compounds with this linker demonstrated enhanced cytotoxicity compared to their non-PEGylated counterparts .

- In Vivo Efficacy :

Table 1: Summary of Biological Activity Studies

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYFMMNWNDIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.